N-(1H-indol-3-yl)morpholine-4-carboxamide

conformational restriction ligand efficiency IKK2 pharmacophore

This compact indole-3-carboxamide morpholine chemotype (MW 245.28 g/mol) possesses only one rotatable bond and a TPSA of 57.4 Ų, placing it squarely within the GSK IKK2 inhibitor patent space. Its free indole NH serves as a validated hinge-binding element. Low lipophilicity (XLogP3 0.9) minimizes nonspecific binding, making it ideal for fragment-sized IKKβ screening libraries and as a 'minimal flexibility' reference standard for kinase docking studies.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 900006-35-1
Cat. No. B2661162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-3-yl)morpholine-4-carboxamide
CAS900006-35-1
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESC1COCCN1C(=O)NC2=CNC3=CC=CC=C32
InChIInChI=1S/C13H15N3O2/c17-13(16-5-7-18-8-6-16)15-12-9-14-11-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2,(H,15,17)
InChIKeyXAAXMWDVGLNGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-Indol-3-yl)morpholine-4-carboxamide (CAS 900006‑35‑1): Procurement-Relevant Physicochemical and Structural Baseline


N-(1H-indol-3-yl)morpholine-4-carboxamide is a low-molecular-weight (245.28 g/mol) indole‑3‑carboxamide derivative that features a morpholine urea linkage and an unsubstituted indole NH [1]. The compound resides within the indole carboxamide IKK2 inhibitor patent space claimed by GlaxoSmithKline, although the specific molecule is not individually exemplified with bioactivity data in the patent literature [2]. Its computed physicochemical profile—XLogP3 of 0.9, topological polar surface area (TPSA) of 57.4 Ų, two hydrogen‑bond donors, two hydrogen‑bond acceptors, and a single rotatable bond—defines a compact, conformationally restricted scaffold that distinguishes it from common analogs [1].

Why N-(1H-Indol-3-yl)morpholine-4-carboxamide Cannot Be Substituted by In‑Class Indole Carboxamides Without Risk of Profile Shift


Within the indole‑3‑carboxamide morpholine series, seemingly minor structural alterations—N‑alkylation of the indole, methylation of the morpholine ring, or replacement of morpholine with pyrrolidine—can substantially alter lipophilicity, hydrogen‑bonding capacity, and conformational flexibility, each of which modulates binding-site complementarity and pharmacokinetic behavior [1][2]. Without controlled head‑to‑head data, the safest procurement strategy is to maintain the exact unsubstituted scaffold, because any deviation shifts the molecule away from the physicochemical space for which the IKK2‑inhibitor pharmacophore was originally optimized [3]. The quantitative comparisons below demonstrate that even single‑atom or single‑methyl changes produce measurable differences in key molecular descriptors [1].

Quantitative Differentiation of N-(1H-Indol-3-yl)morpholine-4-carboxamide Versus Closest Analogs and In‑Class Alternatives


Conformational Restriction: Rotatable Bond Count of 1 Versus Higher‑Flexibility Analogs

N-(1H-indol-3-yl)morpholine-4-carboxamide possesses exactly one rotatable bond (the C–N linkage between the indole and the urea carbonyl), whereas the pyrrolidine analog N-(1H-indol-3-yl)pyrrolidine-1-carboxamide has the same count but the indoline analog N-(1H-indol-3-yl)indoline-1-carboxamide introduces a saturated five‑membered ring that adds internal degrees of freedom [1][2]. Low rotatable‑bond count correlates with reduced entropic penalty upon target binding, a principle exploited in the optimization of ligand‑efficient IKK2 inhibitors [3].

conformational restriction ligand efficiency IKK2 pharmacophore

Hydrogen‑Bond Donor Capacity: Free Indole NH (HBD = 2) Versus N‑Alkylated Analogs (HBD = 1)

The target compound retains a free indole NH (hydrogen‑bond donor count = 2, comprising the indole NH and the urea NH), whereas N-(1-(2-methoxyethyl)-1H-indol-3-yl)morpholine-4-carboxamide is N‑alkylated and possesses only one HBD (the urea NH alone) [1][2]. In IKK2 inhibitor design, the indole NH frequently serves as a hinge‑binding hydrogen‑bond donor that anchors the scaffold within the ATP‑binding site; its removal through alkylation can substantially reduce kinase affinity [3].

hydrogen-bond donor indole NH kinase hinge binding IKK2

Lipophilicity Control: XLogP3 = 0.9 Versus Dimethyl‑Substituted Analog (Predicted Higher LogP)

The target compound has a computed XLogP3 of 0.9, indicating moderate hydrophilicity [1]. In contrast, 2,6-dimethyl-N-(1-methyl-1H-indol-3-yl)morpholine-4-carboxamide (CAS 941879‑25‑0) bears two additional methyl groups on the morpholine ring and one on the indole nitrogen, which collectively are predicted to increase logP by approximately 1.0–1.5 log units based on additive fragment contributions . Elevated lipophilicity is associated with increased risk of promiscuous off‑target binding and reduced aqueous solubility—critical considerations when selecting a probe compound for mechanistic studies [2].

lipophilicity XLogP3 drug-likeness promiscuity risk

Morpholine Oxygen as a Solubility‑Enhancing H‑Bond Acceptor Versus Pyrrolidine (No Oxygen)

The morpholine ring of the target compound provides an ether oxygen that serves as an additional hydrogen‑bond acceptor (total HBA = 2 when counting the urea carbonyl and the morpholine oxygen), whereas the pyrrolidine analog N-(1H-indol-3-yl)pyrrolidine-1-carboxamide lacks this oxygen (HBA = 1, urea carbonyl only) [1][2]. The morpholine oxygen contributes to aqueous solubility without significantly increasing lipophilicity, a design principle validated across multiple kinase inhibitor series [3].

morpholine solubility hydrogen-bond acceptor pyrrolidine analog

Class‑Level IKK2 Inhibitor Scaffold: Patent‑Family Context Versus Unrelated Chemotypes (PS‑1145)

The target compound belongs to the indole‑3‑carboxamide morpholine series disclosed in GlaxoSmithKline's IKK2 inhibitor patents [1]. This scaffold class was optimized for ATP‑competitive IKK2 inhibition with a ligand‑efficiency‑driven design strategy [2]. The structurally unrelated IKK2 inhibitor PS‑1145 (IC₅₀ = 88 nM against IKK2) operates through a distinct β‑carboline chemotype and has a substantially higher molecular weight (322.75 vs. 245.28) . No direct biochemical comparison between the target compound and PS‑1145 is publicly available; however, the physicochemical divergence indicates they occupy different property spaces and should not be considered interchangeable.

IKK2 inhibitor indole carboxamide scaffold comparison PS-1145

Topological Polar Surface Area (TPSA = 57.4 Ų) and Its Implications for Membrane Permeability Versus Higher‑TPSA Analogs

The target compound has a TPSA of 57.4 Ų, placing it well below the 90 Ų threshold commonly associated with good oral absorption and below the 60–70 Ų range considered favorable for blood–brain barrier penetration [1][2]. By comparison, N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide, which extends the scaffold with an additional phenyl ring and amide linker, is predicted to have a TPSA exceeding 80 Ų, potentially limiting membrane permeability [3].

TPSA membrane permeability blood-brain barrier drug-likeness

Optimal Application Scenarios for N-(1H-Indol-3-yl)morpholine-4-carboxamide Based on Verified Differentiation Evidence


IKK2‑Focused Fragment‑Based or Ligand‑Efficiency‑Driven Screening Libraries

With a molecular weight of 245.28 g/mol, a single rotatable bond, and a TPSA of 57.4 Ų, this compound is ideally suited for inclusion in fragment‑sized or lead‑like screening libraries targeting IKK2 (IKKβ). The scaffold falls within the indole carboxamide IKK2 patent space and retains the free indole NH that is a validated hinge‑binding element in IKK2 inhibitor design [1][2]. Its low lipophilicity (XLogP3 = 0.9) and modest hydrogen‑bonding capacity minimize the risk of non‑specific binding that plagues more lipophilic analogs [3].

Conformational Restriction Studies in Kinase Inhibitor Scaffold Optimization

The presence of only one rotatable bond makes this compound a valuable reference standard for studying the role of conformational pre‑organization in kinase binding. Unlike the indoline analog, which introduces additional internal flexibility, the morpholine‑urea linkage of the target compound presents a rigid scaffold that can serve as a 'minimal flexibility' baseline in computational docking and molecular dynamics simulations [1].

Solubility‑Optimized Chemical Probe for In Vitro Biochemical Assays

The morpholine ether oxygen provides an additional hydrogen‑bond acceptor that enhances aqueous solubility relative to the pyrrolidine analog, without the lipophilicity increase introduced by N‑alkylation or ring methylation [1][2]. This balanced polarity profile (XLogP3 = 0.9; TPSA = 57.4 Ų) makes the compound particularly suitable for biochemical assay formats requiring DMSO‑stock compatibility and minimal organic co‑solvent interference, pending experimental solubility confirmation [3].

Scaffold‑Hopping Reference for IKK2 Inhibitor Medicinal Chemistry Programs

As a structurally distinct indole‑3‑carboxamide morpholine chemotype, this compound can serve as a scaffold‑hopping starting point for programs seeking to differentiate from the β‑carboline‑based IKK2 inhibitors (e.g., PS‑1145) or the indole‑7‑carboxamide series [1][2]. Its low molecular weight (245.28 vs. 322.75 for PS‑1145) provides ample room for vector‑guided optimization while maintaining drug‑like properties, a key advantage in lead generation campaigns [3].

Quote Request

Request a Quote for N-(1H-indol-3-yl)morpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.